7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one
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Overview
Description
7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one is a chemical compound that belongs to the benzoxazepine family This compound is characterized by a bromine atom at the 7th position and a dihydrobenzoxazepinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one typically involves the bromination of a precursor benzoxazepine compound. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can also enhance the reproducibility and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazepines.
Scientific Research Applications
7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-(4-methoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 7-Bromo-4-(3,4-diethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 1,5-Benzoxazepin-4(5H)-one, 3-amino-7-bromo-5-(cyclopropylmethyl)-2,3-dihydro-, hydrochloride
Uniqueness
7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be as effective.
Biological Activity
7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one is a compound belonging to the benzoxazepine class, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom at the seventh position and a lactam group that contributes to its pharmacological properties. The molecular formula is C9H8BrN2O, with a molecular weight of approximately 228.08 g/mol.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K), a key regulator in cellular growth and metabolism pathways. This inhibition can lead to reduced tumor growth and survival in cancer cells.
- Receptor Modulation : It may bind to specific receptors or enzymes, altering their activity and influencing cellular signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. It has been reported to inhibit the growth of certain bacterial strains, although further research is needed to fully elucidate this aspect.
Study on Tumor Cell Lines
A study investigated the effects of this compound on various tumor cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types. The most notable findings were related to its effects on apoptosis pathways and signaling modulation in resistant cell lines .
Mechanistic Insights
Further mechanistic studies revealed that treatment with this compound led to increased reactive oxygen species (ROS) levels in cancer cells, contributing to oxidative stress and subsequent cell death. This mechanism was particularly pronounced in cells with acquired resistance to traditional chemotherapeutics .
Properties
IUPAC Name |
7-bromo-4,5-dihydro-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-1-2-8-6(3-7)4-11-9(12)5-13-8/h1-3H,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGVGIXHIBRMKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCC(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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